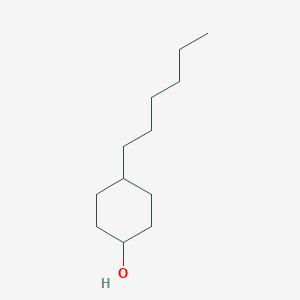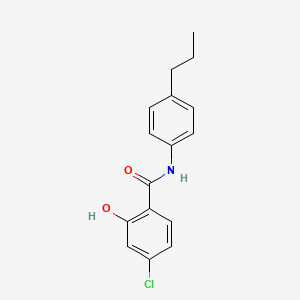
4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the benzamide class, which is characterized by the presence of a benzene ring attached to an amide group. Benzamides are widely used in the pharmaceutical industry due to their therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature. The reaction is performed at relatively low temperatures and yields high-purity products.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its structural similarity to other pharmacologically active benzamides.
Industry: Utilized in the production of pharmaceuticals, plastics, and paper products.
Wirkmechanismus
The mechanism of action of 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding to biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-chloro-2-hydroxybenzamide
- N-(4-propylphenyl)benzamide
- 2-hydroxy-N-(4-propylphenyl)benzamide
Comparison: 4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and industrial applications due to these functional groups.
Eigenschaften
CAS-Nummer |
925678-76-8 |
|---|---|
Molekularformel |
C16H16ClNO2 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
4-chloro-2-hydroxy-N-(4-propylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-3-11-4-7-13(8-5-11)18-16(20)14-9-6-12(17)10-15(14)19/h4-10,19H,2-3H2,1H3,(H,18,20) |
InChI-Schlüssel |
DDKDRZSWDOPFMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
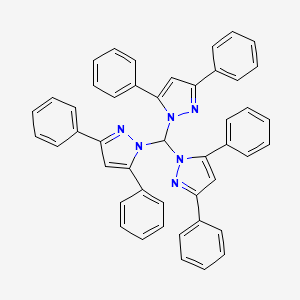
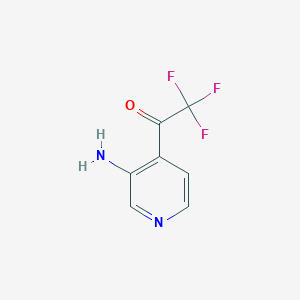
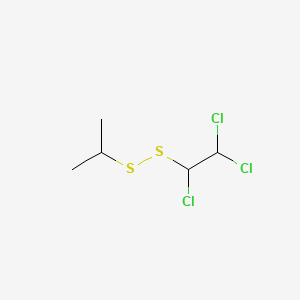
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
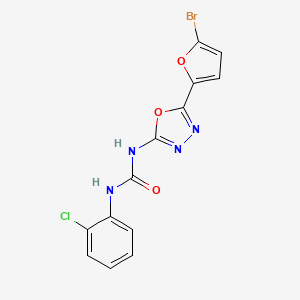

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)

